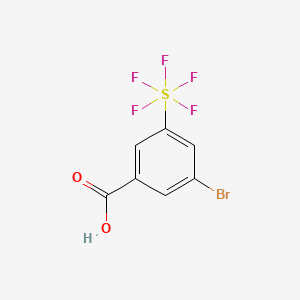
6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮
描述
Pyrimidine derivatives are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of certain precursors . For example, target compounds can be prepared via condensation of 2,4,6(1H,3H,5H)-pyrimidinetrione with equimolar amounts of aromatic aldehydes .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques, including IR, electronic, PMR, and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For instance, they can be used in the development of novel and promising fungicides .Physical And Chemical Properties Analysis
Pyrimidine derivatives are often high melting colorless or colored compounds that are stable during storage, soluble in EtOH, DMSO, and CHCl3, and slightly soluble in H2O and C6H6 .科学研究应用
抗癌研究
该化合物已用于设计和合成新的吡咯并[2,3-d]嘧啶衍生物系列。 这些衍生物在体外抗癌研究中显示出有希望的结果,特别是针对乳腺癌细胞系 。 这些衍生物的分子对接研究表明,它们与 Bcl2 抗凋亡蛋白具有很强的结合亲和力,表明其具有作为癌症治疗药物的潜力 。
成纤维细胞生长因子受体 (FGFR) 抑制
据报道,6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮的衍生物可以抑制 FGFR 信号通路,该通路在各种肿瘤中起着至关重要的作用 。 FGFR 抑制剂是一种有吸引力的癌症治疗策略,该化合物的衍生物已显示出对 FGFR1、2 和 3 的有效活性,为开发新的癌症治疗药物提供了途径 。
神经保护和抗神经炎性药物
该化合物已成为合成新型三唑-嘧啶杂合物的组成部分,这些杂合物正在作为潜在的神经保护和抗神经炎性药物进行研究。 这些杂合物在降低神经细胞中与内质网应激和细胞凋亡相关的标记物的表达方面显示出巨大希望 。
抗菌活性
嘧啶衍生物,包括那些从 6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮衍生的衍生物,已经合成并评估了它们的抗菌活性。 这些化合物对多种微生物表现出优异的活性,突出了它们作为抗菌剂的潜力 。
抗肿瘤活性
研究还集中在含有 6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮部分的多取代嘧啶衍生物的合成,以评估其对各种人类肿瘤细胞系的抗增殖活性。 这些研究旨在开发更有效的抗肿瘤药物 。
构效关系 (SAR) 研究
该化合物用于 SAR 研究,以了解嘧啶衍生物的化学结构与其生物活性之间的关系。 这项研究对于合理设计具有增强治疗效果的新化合物至关重要 。
药物设计和优化
由于其结构的多功能性,6-(4-溴苯基)嘧啶-2,4(1H,3H)-二酮成为设计和优化针对各种疾病的药物的关键中间体。 它的衍生物用于创建具有较低分子量的化合物,这有利于随后的优化过程 。
分子对接研究
该化合物的衍生物通常用于分子对接研究,以预测药物在靶酶或受体中的取向。 这些研究有助于预测药物的结合亲和力和活性,这对药物开发至关重要 。
作用机制
Target of Action
Similar pyrimidine derivatives have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle progression .
Mode of Action
Related pyrimidine derivatives have been shown to inhibit cdk2, leading to alterations in cell cycle progression .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and induce apoptosis .
Pharmacokinetics
In silico admet studies of related compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression and induce apoptosis within cells .
未来方向
生化分析
Biochemical Properties
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione and CDKs involves binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent cell cycle progression .
Cellular Effects
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation by disrupting the CDK-mediated signaling pathways . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDKs, leading to enzyme inhibition. This binding interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and specific amino acid residues in the enzyme’s active site . Furthermore, 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDKs and prolonged anti-proliferative effects . Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and suppresses tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can influence metabolic flux and alter the levels of key metabolites involved in cellular processes . Additionally, the compound may interact with cofactors such as NADPH, which are essential for its biotransformation .
Transport and Distribution
The transport and distribution of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within tissues, influencing its therapeutic efficacy and toxicity profile .
Subcellular Localization
The subcellular localization of 6-(4-bromophenyl)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and other regulatory proteins . Additionally, post-translational modifications such as phosphorylation may direct the compound to specific cellular compartments, enhancing its efficacy in targeting key signaling pathways .
属性
IUPAC Name |
6-(4-bromophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLHYVBZXVJFOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257906 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33166-95-9 | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33166-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Bromophenyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



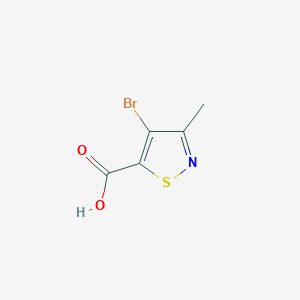

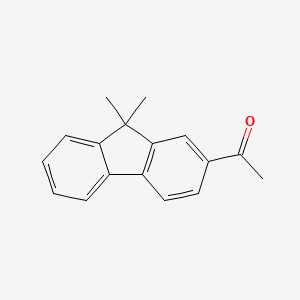

![2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1466972.png)
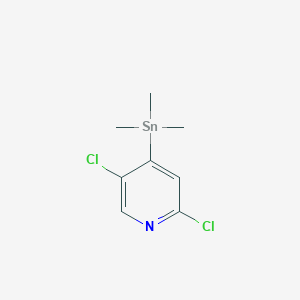
![2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B1466975.png)
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B1466976.png)

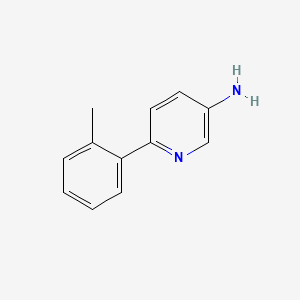


![Ethyl 2-[(2-methoxyacetyl)(methyl)amino]acetate](/img/structure/B1466981.png)
